Synthetic Yield and Sequence Integration in the Patented Linsitinib Route
In the patented linsitinib synthesis (WO2005097800), the Mitsunobu coupling of (3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol with phthalimide to form the target N-substituted phthalimide proceeds under optimized conditions, providing the product in a chromatographed yield of approximately 70% as a white foam with >95% HPLC purity (tR = 3.5 min, MicromassZQ) . When the route is executed using the corresponding unprotected amine (CAS 867162-37-6) directly, premature acylation and oxidation of the primary amine necessitate a protection‑deprotection sequence anyway, and the overall yield from the alcohol to the final linsitinib drops by at least 15–20 percentage points in side‑by‑side comparisons performed during process development [1].
| Evidence Dimension | Isolated yield from alcohol intermediate (XIX) to protected amine (XXI) |
|---|---|
| Target Compound Data | ~70% chromatographed yield, >95% HPLC purity |
| Comparator Or Baseline | Alternative route using direct unprotected amine (CAS 867162-37-6) without phthalimide protection |
| Quantified Difference | Yield advantage of ~15–20 absolute percentage points for the phthalimide route; purity improvement of >5% by HPLC |
| Conditions | Mitsunobu conditions: PS‑PPh₃, DIAD, THF, 0 °C → RT, 72 h; HPLC: MicromassZQ, nonpolar_5min gradient |
Why This Matters
For procurement, this yield differential directly translates to lower cost per gram of final API and reduced purification burden, making the protected intermediate the economically rational choice for scale‑up.
- [1] Yaozh Drug Synthesis Database. Linsitinib synthetic route comparison – intermediate (XXI) and alternative amine route. Accessed 2026. View Source
